molecular formula C15H20N2O B021055 Antipyrine, 4-butyl- CAS No. 101496-03-1

Antipyrine, 4-butyl-

Cat. No. B021055
M. Wt: 244.33 g/mol
InChI Key: BNBDCFNLLNBTIU-UHFFFAOYSA-N
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Description

Antipyrine, also known as phenazone, is an analgesic and antipyretic agent used for the symptomatic treatment of acute otitis media, most commonly in combination with benzocaine . It is often used to test the effects of other drugs on liver enzymes . The 4-butyl derivative of Antipyrine is a specific variant of this compound.


Synthesis Analysis

The synthesis of Antipyrine derivatives has been gaining interest due to their rich coordination chemistry and potential applications in pharmaceutical science . The presence of a free amine and a cyclic ketone functionality makes 4-aminoantipyrine an attractive amphoteric substrate for Schiff base formation .


Molecular Structure Analysis

The molecular structures of Antipyrine derivatives were characterized by single-crystal X-ray diffraction and calculated using the density functional theory (DFT) method . The optimized geometries can reproduce well the crystal structural parameters, and the theoretical vibration frequencies show good agreement with the experimental data .


Chemical Reactions Analysis

Pyrazole-containing compounds, such as Antipyrine, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Physical And Chemical Properties Analysis

The physical and chemical properties of Antipyrine derivatives are influenced by their specific structural characteristics . The strong vibrational and electronic absorption activities of the molecule are attributed to its specific structural characteristics .

Scientific Research Applications

  • Inhibition of Arachidonic Acid Metabolism : Antipyrine and 4-aminoantipyrine have been found to inhibit prostaglandin synthase activity in bovine seminal microsomes. This inhibition reduces uterine contracture activity and maternal uterine vein concentrations, indicating potential applications in obstetrics and gynecology (Cohen et al., 1985).

  • Measurement of Total Body Water : Antipyrine has been utilized in studies to measure total body water, its metabolism, and elimination in various organ systems, highlighting its role in physiological studies (Stevenson, 1977).

  • Corrosion Inhibition : 4-amino-antipyrine acts as a mixed-type inhibitor on copper corrosion in saline solutions, demonstrating significant applications in materials science and corrosion research (Hong et al., 2012).

  • Improvement in Chronic Spinal Cord Injury : Both 4-aminopyridine and t-butyl derivatives have shown to improve supported stepping ability in dogs with chronic spinal cord injury, suggesting potential therapeutic applications (Lim et al., 2014).

  • Drug Metabolism Studies : Antipyrine's role as a probe drug for human oxidative drug metabolism can be enhanced by identifying the cytochrome P450 enzymes involved in its formation, underlining its importance in pharmacological research (Engel et al., 1996).

  • Analytical Chemistry Applications : Micellar electrokinetic capillary chromatography has been effectively used to separate antipyrine, 4-aminoantipyrine, and other analgesics from their metabolites, showcasing its relevance in analytical chemistry (Chen et al., 1996).

  • Water Solubility and Distribution Studies : 4-aminoantipyrine has been used for determining the volume of body water available for solute dilution, indicating its utility in biophysical studies (Huckabee, 1956).

Safety And Hazards

Antipyrine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential risks on human health due to its chemically and biochemically-persistent properties .

Future Directions

The pollution control of pharmaceutical and personal care products (PPCPs) like Antipyrine has been one of the hottest research topics over the past decades . Synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

4-butyl-1,5-dimethyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-4-5-11-14-12(2)16(3)17(15(14)18)13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBDCFNLLNBTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143966
Record name Antipyrine, 4-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butyl-1,5-dimethyl-2-phenylpyrazol-3-one

CAS RN

101496-03-1
Record name Antipyrine, 4-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101496031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antipyrine, 4-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Cui, C Wiraja, M Zheng, G Singh… - Advanced …, 2022 - Wiley Online Library
As the largest organ of the body, the skin acts as a physical barrier for preventing excessive water loss and infection, and the host of many cosmetic and pharmaceutical products. …
Number of citations: 5 onlinelibrary.wiley.com

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